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molecular formula C10H10N4O2 B8536380 ethyl 2-phenyl-2H-tetrazole-5-carboxylate

ethyl 2-phenyl-2H-tetrazole-5-carboxylate

Cat. No. B8536380
M. Wt: 218.21 g/mol
InChI Key: DSVGMNRERUUNAT-UHFFFAOYSA-N
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Patent
US09169261B2

Procedure details

To a solution of ethyl 2-phenyl-2H-tetrazole-5-carboxylate (0.84 g, 3.9 mmol, 1 eq) in 7.6 mL of EtOH/H2O (1.5:1) was added NaOH (0.31 g, 7.8 mmol, 2 eq). The reaction mixture was heated at 60° C. for 30 min and was then quenched with 0.65 mL of conc. HCl. The contents were filtered and washed with MeOH and the filtrate was dried with Na2SO4 and concentrated in vacuo. Purification by silica gel flash chromatography (100% EtoAc) afforded 2-phenyl-2H-tetrazole-5-carboxylic acid (0.41 g, 2.2 mmol, 55%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
7.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[N:11]=[N:10][C:9]([C:12]([O:14]CC)=[O:13])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>CCO.O>[C:1]1([N:7]2[N:11]=[N:10][C:9]([C:12]([OH:14])=[O:13])=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=C(N=N1)C(=O)OCC
Name
Quantity
0.31 g
Type
reactant
Smiles
[OH-].[Na+]
Name
EtOH H2O
Quantity
7.6 mL
Type
solvent
Smiles
CCO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then quenched with 0.65 mL of conc. HCl
FILTRATION
Type
FILTRATION
Details
The contents were filtered
WASH
Type
WASH
Details
washed with MeOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography (100% EtoAc)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(N=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.2 mmol
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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